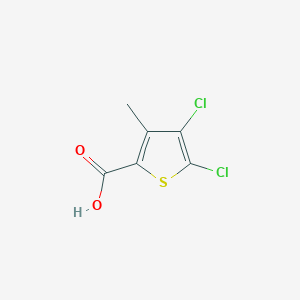

![molecular formula C19H20ClN3O5S B2653560 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 941892-37-1](/img/structure/B2653560.png)

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide” is a complex organic molecule. It contains several functional groups, including a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a triethoxybenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 5-chlorothiophen-2-yl group would contribute aromaticity, the 1,3,4-oxadiazol-2-yl group would introduce a heterocyclic ring, and the triethoxybenzamide group would add additional complexity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the 5-chlorothiophen-2-yl group might undergo electrophilic aromatic substitution, and the amide group in the triethoxybenzamide might participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar and non-polar groups present, and its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique

Apoptosis Induction and Anticancer Potential

Research has identified certain oxadiazole compounds as novel apoptosis inducers with potential as anticancer agents. Studies have shown these compounds to be effective against various cancer cell lines, including breast and colorectal cancer, through the arrest of cells in the G(1) phase followed by the induction of apoptosis. The structure-activity relationship (SAR) studies have highlighted the importance of the substituted five-member ring for activity, leading to the identification of compounds with in vivo activity in tumor models. The molecular target for these compounds has been identified as TIP47, an IGF II receptor-binding protein, suggesting their potential in targeted cancer therapy (Zhang et al., 2005).

Anticonvulsant and Sedative-Hypnotic Effects

A series of 4-thiazolidinone derivatives have been designed, synthesized, and evaluated for their anticonvulsant and sedative-hypnotic activities. These compounds have shown considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. The significant sedative-hypnotic activity without impairing learning and memory, antagonized by flumazenil, indicates the involvement of benzodiazepine receptors in their pharmacological properties, presenting a novel approach for anticonvulsant drug development (Faizi et al., 2017).

Protoporphyrinogen Oxidase Inhibition

Compounds with oxadiazole structures have been investigated as potent inhibitors of protoporphyrinogen oxidase in plants, yeast, and mice. This inhibition is crucial for understanding the mechanism of action of peroxidizing herbicides and developing new agrochemicals with targeted action against weed and pest resistance mechanisms (Matringe et al., 1989).

Corrosion Inhibition

Research into oxadiazole derivatives has also explored their application in corrosion inhibition. Studies have demonstrated that certain oxadiazole compounds can effectively inhibit both cathodic and anodic reactions, indicating their potential as mixed-type corrosion inhibitors in various industrial applications. This highlights the versatility of oxadiazole compounds in providing protection against corrosion, biocorrosion, and scaling in metal alloys (Rochdi et al., 2014).

Dipeptidyl Peptidase-IV Inhibition for Diabetes Treatment

Oxadiazole rings have been employed in the development of Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus. The unique bonding potential of oxadiazoles enhances ligand binding, offering a different approach to diabetes treatment beyond glycemic control. These inhibitors show promise in preventing the progression of atherosclerosis and other diabetes-related complications (Mohammad et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)17(24)21-19-23-22-18(28-19)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOKPQNQAHOOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2653478.png)

![1-benzyl-3-(4-nitrophenyl)-5-(propan-2-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2653480.png)

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2653487.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)

![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-2-[(4-chlorobenzenesulfonamido)oxy]acetamide](/img/structure/B2653497.png)